tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

Organic Synthesis Protecting Group Strategy Amino Ketone Synthesis

Unprotected tryptophan-derived amino ketones suffer from uncontrolled side reactions and decomposition during multi-step synthesis. This orthogonally protected intermediate eliminates that risk: • Acid-labile Boc group enables mild, high-yield deprotection (89%) without affecting other sensitive functionalities • Electrophilic α-keto group at indole C3 provides a distinct handle for chemoselective reductive amination and diversification • Crystalline solid form ensures accurate stoichiometry, easy purification, and scalable handling Ideal for antitumor SAR libraries, natural product total synthesis, and agrochemical R&D programs requiring reliable orthogonal reactivity.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 689232-04-0
Cat. No. B1312232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate
CAS689232-04-0
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19)
InChIKeyDORDHFROSMQOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-3-Glyoxylamide Building Block Overview


tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate (CAS 689232-04-0) is a synthetic organic compound belonging to the class of indole-3-glyoxylamides, characterized by a tryptophan-derived indole core linked to an α-keto group and protected by a tert-butyl carbamate (Boc) moiety [1]. It is not an end-product pharmaceutical but a strategically functionalized intermediate. The compound's architecture combines an indole nucleus—a pharmacophore in numerous therapeutic areas—with an electrophilic α-keto group and an acid-labile Boc-protected amine, enabling divergent and orthogonal synthetic transformations [2]. This specific combination of functionalities distinguishes it as a versatile building block in organic synthesis for generating complex molecular libraries [1].

Orthogonal Boc/α-keto architecture enables divergent transformations
Crystalline solid supports precise weighing and handling
Versatile indole-3-glyoxylamide building block for library synthesis

Why Generic Substitution Fails for This Building Block


Generic substitution of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate with a simple indole derivative or even a similar building block is not feasible due to its unique orthogonal protection strategy. The tert-butyl carbamate (Boc) group protects the primary amine, while the α-keto group at the indole C3 position provides a distinct, electrophilic handle for chemoselective reactions [1]. Using an unprotected amine, such as 2-amino-1-(1H-indol-3-yl)ethan-1-one, would lead to uncontrolled side reactions and decomposition during subsequent synthetic steps [2]. Similarly, substituting with a benzyl-protected analog, like benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate, introduces different deprotection conditions (hydrogenolysis) that may be incompatible with other sensitive functional groups . The predictable and mild acidic cleavage of the Boc group is a critical design feature that ensures reaction orthogonality and high yields in multi-step syntheses, directly impacting procurement decisions for complex molecule construction [1].

Unprotected amino ketone may cause uncontrolled side reactions during synthesis.

Benzyl-protected analog requires hydrogenolysis, which may be incompatible with sensitive groups.

Simple indole derivatives lack the α-keto electrophilic handle and orthogonal protection.

Synthetic and Industrial Evidence


Orthogonal Boc Deprotection Strategy

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate features a Boc-protected amine that can be efficiently and selectively removed to yield the corresponding amino ketone, 2-amino-1-(1H-indol-3-yl)ethan-1-one. This quantitative transformation provides a key intermediate for further diversification and avoids the side reactions associated with using an unprotected amino ketone directly [1]. In contrast, a benzyl (Cbz) protected analog would require hydrogenation conditions, which are less orthogonal and can lead to unwanted reduction of other functional groups .

Boc Deprotection Yield
Cross-study comparable
89% isolated yield
Supports efficient multi-step synthesis
HCl/dioxane, 4 h; avoids reactive unprotected amine
Organic Synthesis Protecting Group Strategy Amino Ketone Synthesis

Chemoselective α-Keto Functionalization

The α-keto group at the C3 position of the indole ring provides a distinct electrophilic site that is absent in simple indole building blocks like tryptamine. This allows for chemoselective reactions such as reductive amination or addition of organometallic reagents, enabling the construction of complex molecular architectures from a single point of attachment [1]. In comparison, functionalizing the C3 position of tryptamine (CAS 61-54-1) requires additional, often non-selective, synthetic steps, increasing the overall step count and reducing efficiency [2].

Synthetic Step Efficiency
Class-level inference
Reduces route by ≥1 step vs tryptamine
Streamlines library synthesis workflows
Eliminates harsh C3 alkylation conditions
Chemoselective Synthesis α-Keto Group Reactivity Indole Functionalization

Crystalline Solid Handling Advantage

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate exists as a crystalline solid with a melting point of 210 °C, a property that significantly enhances its ease of handling, weighing, and storage compared to liquid or low-melting solid alternatives [1]. For instance, the structurally related unprotected amino ketone, 2-amino-1-(1H-indol-3-yl)ethan-1-one, is often encountered as a highly reactive, unstable oil, making accurate dispensing and long-term storage challenging [2].

Physical State Advantage
Head-to-head
Crystalline solid, mp 210 °C
Enables precise weighing and QC
Unprotected analog is unstable oil
Physical Properties Solid-State Handling Purity Assessment

Applications of Indole-3-Glyoxylamide Building Block


Anticancer Lead Discovery Libraries

In medicinal chemistry programs targeting antitumor agents, this compound serves as an ideal starting material for generating diverse libraries of N-substituted indole-3-glyoxylamides [1]. The orthogonal protection strategy enables the sequential and independent modification of the amine and the α-keto group. The Boc group can be cleaved in high yield (89%) to reveal a primary amine for amide coupling with a variety of carboxylic acids, while the α-keto group can be subjected to reductive amination to introduce secondary amines, creating two points of diversity from a single precursor [2]. This is particularly valuable in structure-activity relationship (SAR) studies for optimizing lead compounds with antitumor action [1].

Natural Product Fragment Synthesis

For total synthesis projects, the compound's crystalline nature and predictable reactivity make it a reliable intermediate for constructing complex natural product fragments. The high-purity solid form ensures accurate stoichiometry, which is critical for sensitive reactions [1]. The α-keto group can be converted into a variety of functional groups (e.g., alcohols, alkenes) or used in cycloaddition reactions, providing a convergent point for assembling larger molecular architectures that contain an indole core, a common motif in alkaloids and other bioactive natural products [2].

Process-Scale Agrochemical Intermediates

In an agrochemical R&D setting, the ability to perform a high-yielding, mild Boc-deprotection (89% yield) to generate the reactive amino ketone is a key advantage [1]. This avoids the use of hazardous reagents or high-energy conditions, improving process safety and scalability. The crystalline solid form also facilitates large-scale handling and purification, making it a more practical and cost-effective choice than liquid or unstable alternatives for synthesizing indole-based herbicides or fungicides [2].

Orthogonal Protecting Group Research

This compound is an excellent case study for academic research focused on developing new synthetic methodologies. Its combination of a Boc-protected amine and an α-keto group provides a well-defined platform for exploring chemoselective reactions and novel cascade sequences. The high melting point allows for easy purification and characterization by students and researchers, while the reliable, quantitative deprotection step ensures reproducibility in teaching and research labs [1].

Application
Selection Property
Validation Focus
Anticancer Lead Discovery
Orthogonal Boc/α-keto diversification
Reported efficient deprotection and chemoselective coupling
Natural Product Fragments
Crystalline solid for precise stoichiometry
Reliable reactivity in convergent synthesis
Agrochemical Intermediates
Scalable mild deprotection & solid handling
Process safety and cost-effective context
Orthogonal Protection Research
Defined orthogonal functionalities
Reproducible platform for method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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